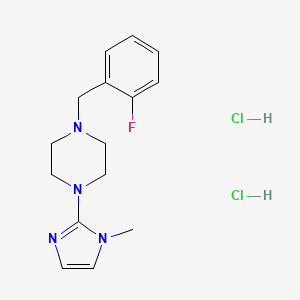

1-(2-fluorobenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-4-(1-methylimidazol-2-yl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN4.2ClH/c1-18-7-6-17-15(18)20-10-8-19(9-11-20)12-13-4-2-3-5-14(13)16;;/h2-7H,8-12H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIGWMGIDGWHOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)CC3=CC=CC=C3F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-halo ketone and an amine.

Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using a fluorobenzyl halide and a piperazine derivative.

Formation of the Dihydrochloride Salt: The final compound is obtained by treating the intermediate product with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including elevated temperatures and the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperazine core, which is known for its versatility in drug design. The presence of the fluorobenzyl and imidazole moieties enhances its interaction with biological targets, potentially improving its pharmacological profile.

Antidepressant Activity

Research indicates that derivatives of piperazine compounds can exhibit antidepressant properties. For instance, studies have shown that modifications to the piperazine ring can enhance serotonin receptor affinity, which is crucial for antidepressant efficacy. The imidazole component may also contribute to this activity by modulating neurotransmitter systems .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Its structural similarity to other biologically active molecules allows it to interact with various cellular pathways involved in cancer progression. In vitro studies have demonstrated that certain piperazine derivatives can inhibit tumor cell proliferation and induce apoptosis .

Antimicrobial Activity

Compounds containing piperazine and imidazole rings have shown promising antimicrobial properties. The fluorobenzyl group may enhance the lipophilicity of the molecule, improving its ability to penetrate bacterial membranes. Preliminary studies suggest that this compound could be effective against a range of pathogens, including resistant strains .

Study 1: Antidepressant Efficacy

A study published in PubMed Central evaluated the antidepressant-like effects of similar piperazine derivatives in animal models. The results indicated significant reductions in depressive behaviors when administered at specific doses, suggesting potential for further development into therapeutic agents .

Study 2: Anticancer Activity

In a recent investigation, researchers synthesized several piperazine-based compounds and assessed their cytotoxicity against various cancer cell lines. One derivative exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Further mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway .

Study 3: Antimicrobial Studies

A comparative study assessed the antimicrobial efficacy of several piperazine derivatives against Gram-positive and Gram-negative bacteria. The findings showed that compounds with similar structural features to 1-(2-fluorobenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride had significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Core

The table below highlights key structural differences among piperazine derivatives with imidazole or aromatic substituents:

Pharmacological Implications

- Antimicrobial Activity : ’s fluorophenylpiperazine-imidazole compound showed activity in Table 4, suggesting the target compound may share similar properties .

- Solubility and Bioavailability: Dihydrochloride salts (e.g., target compound and ) improve solubility compared to free bases (e.g., ’s monohydrochloride) .

Key Differentiators and Challenges

- Fluorine Position : The 2-fluorobenzyl group in the target compound may offer better metabolic stability than para-substituted analogs (e.g., ) due to reduced steric hindrance .

- Dual Functionalization : Combining fluorobenzyl and methylimidazole groups could synergize effects on receptor binding, unlike single-substituent derivatives (e.g., ) .

Biological Activity

1-(2-fluorobenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a piperazine core substituted with a fluorobenzyl and an imidazole moiety, which may contribute to its pharmacological properties.

Recent studies have suggested that compounds similar to 1-(2-fluorobenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine exhibit diverse mechanisms of action, including:

- Tyrosinase Inhibition : Compounds containing piperazine derivatives have been shown to inhibit tyrosinase, an enzyme involved in melanin production. For instance, derivatives with similar structures demonstrated competitive inhibition against Agaricus bisporus tyrosinase with IC50 values in the micromolar range .

- Antimicrobial Activity : The compound may possess antimicrobial properties, as indicated by studies on related piperazine derivatives that exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 µg/mL .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

- Antimelanogenic Effects : A study found that related piperazine derivatives not only inhibited tyrosinase but also demonstrated antimelanogenic effects on B16F10 melanoma cells without cytotoxicity, indicating a potential role in skin whitening agents .

- Antibacterial Properties : Research on pyrrole benzamide derivatives has shown that structural modifications can enhance antibacterial efficacy, suggesting that similar modifications to the piperazine structure could yield potent antibacterial agents against resistant strains .

- Pharmacokinetic Profile : Preliminary pharmacokinetic evaluations indicate favorable absorption and distribution characteristics for compounds in this class, which may translate into clinical relevance for therapeutic applications against infections or skin disorders .

Q & A

Q. What are the optimized synthetic routes for 1-(2-fluorobenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution and click chemistry. For example:

Step 1 : React 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF using K₂CO₃ as a base. Monitor progress via TLC (hexane:ethyl acetate, 2:1) .

Step 2 : Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azidobenzene derivatives. Use CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM (1:2) mixture. Extract with ethyl acetate and purify via silica gel chromatography (ethyl acetate:hexane, 1:8) .

Critical parameters: Reaction time (6–7 hours for substitution), stoichiometry (1.2 equiv. azide), and purification efficiency.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Confirm piperazine and imidazole ring integration (e.g., 1H signals at δ 2.5–3.5 ppm for piperazine protons) .

- ESI-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₁₆H₁₉F₂N₄·2HCl) .

- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .

- UV-Vis : Assess π→π* transitions in the imidazole moiety (λmax ~260 nm) .

Q. How is the purity and stability of the compound assessed under storage conditions?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile:water (70:30) mobile phase. Purity >95% is acceptable for in vitro studies .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., >200°C indicates thermal stability) .

- Long-term stability : Store at -20°C in anhydrous DMSO; monitor via NMR every 6 months for degradation peaks .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with histamine receptors?

- Methodological Answer :

Target Selection : Prioritize H₁/H₄ receptors due to structural analogs showing affinity (e.g., dual H₁/H₄ ligands in piperazine-imidazole hybrids) .

Software : Use AutoDock Vina or Schrödinger Suite. Prepare the receptor (PDB: 3RZE for H₁) and ligand (optimize geometry with Gaussian09) .

Validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with known antagonists like JNJ 7777120. Validate via in vitro cAMP assays .

Q. What strategies resolve contradictions in reported anticancer activity data?

- Methodological Answer :

- Dose-Response Variability : Test across a wider concentration range (e.g., 0.1–100 µM) in multiple cell lines (e.g., MCF-7, HeLa) .

- Solvent Effects : Compare DMSO vs. saline solubility; DMSO >1% may artifactually inhibit proliferation .

- Mechanistic Studies : Use flow cytometry (apoptosis via Annexin V) and Western blotting (caspase-3 activation) to confirm mode of action .

Q. How does the fluorobenzyl moiety influence pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : Measure logP via shake-flask method (expected ~2.5 due to fluorine’s electronegativity) .

- Metabolic Stability : Incubate with human liver microsomes; monitor parent compound depletion via LC-MS/MS. Fluorine reduces CYP450-mediated oxidation .

- BBB Permeability : Predict via PAMPA-BBB assay; fluorobenzyl groups enhance passive diffusion (Pe > 4.0×10⁻⁶ cm/s) .

Q. What computational methods optimize the compound’s synthetic pathway?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to identify low-energy intermediates .

- Machine Learning : Train models on reaction yield data (e.g., solvent polarity, temperature) to predict optimal conditions .

- Green Chemistry Metrics : Calculate E-factor; substitute DMF with cyclopentyl methyl ether (CPME) to reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.